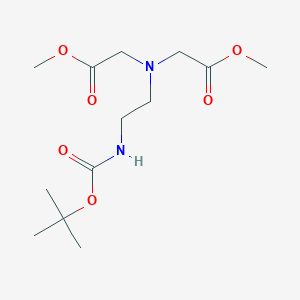

Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate

Vue d'ensemble

Description

Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate is a bifunctional chelator with a tert-butoxycarbonyl (Boc)-protected amine, an ethylenediamine backbone, and two methyl ester groups. Its synthesis involves a catalytic enantioselective reaction using phenylacetic anhydride, tert-butyl 2,3-dioxoindoline-1-carboxylate, and glycine methyl ester hydrochloride in dichloromethane (CH₂Cl₂) with (2S,3R)-HyperBTM as a chiral catalyst and iPr₂NEt as a base . Purification via flash silica chromatography yields a colorless glass product (28% yield).

Activité Biologique

Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate, often abbreviated as Boc-AED, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C13H24N2O6

- Molecular Weight : 288.34 g/mol

- CAS Number : 212143-39-0

- Synonyms : this compound

Boc-AED functions primarily as a prodrug that releases the active amino group upon hydrolysis. This property is crucial for its biological activity, particularly in enhancing the solubility and permeability of drugs across biological membranes. The tert-butoxycarbonyl (Boc) group serves to protect the amino functionality during synthesis and storage, facilitating targeted delivery in therapeutic applications.

Antimicrobial Activity

Boc-AED has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that Boc-AED can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of Boc-AED. The compound exhibited varying levels of cytotoxicity depending on the concentration:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

At higher concentrations (≥100 µM), significant cytotoxic effects were observed, indicating a dose-dependent relationship.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Boc-AED against multi-drug resistant strains. Results indicated that Boc-AED not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections. -

Case Study on Drug Delivery Systems :

Research presented at the American Chemical Society highlighted the use of Boc-AED in nanoparticle formulations for enhanced drug delivery to cancer cells. The study demonstrated increased cellular uptake and improved therapeutic outcomes in animal models.

Applications De Recherche Scientifique

Peptide Synthesis

1.1 Role as a Protecting Group

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. The Boc group provides stability during the synthesis process and can be selectively removed under mild acidic conditions. Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate serves as a versatile intermediate in the synthesis of various peptides by allowing the introduction of amino acids without interfering with other functional groups.

1.2 Case Study: Synthesis of Bioactive Peptides

Research has demonstrated the effectiveness of using Boc-protected amino acids in synthesizing bioactive peptides. For instance, the compound has been utilized in the synthesis of cyclic peptides that exhibit antimicrobial properties. The incorporation of Boc-amino diacetate allows for the formation of complex structures while maintaining the integrity of sensitive functional groups .

Drug Development

2.1 Anticancer Agents

This compound has been explored for its potential in developing anticancer agents. Its derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. The compound's ability to serve as a building block for more complex molecules makes it valuable in medicinal chemistry .

2.2 Case Study: Targeting Specific Cancer Pathways

A study highlighted the use of Boc-protected intermediates in synthesizing inhibitors that target specific pathways involved in cancer progression, such as the PI3K/Akt signaling pathway. These inhibitors demonstrated significant efficacy in preclinical models, showcasing the potential of this compound in drug discovery .

Biochemical Tools

3.1 Enzyme Inhibitors

The compound has been utilized to design enzyme inhibitors that can modulate biological processes. By modifying the structure of this compound, researchers have developed selective inhibitors for enzymes involved in metabolic pathways, which can have therapeutic implications .

3.2 Case Study: Inhibition of Protein Kinases

Research has focused on synthesizing derivatives of this compound to inhibit specific protein kinases implicated in various diseases, including cancer and inflammatory disorders. The selective inhibition achieved through these derivatives has opened new avenues for targeted therapy .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Peptide Synthesis | Protecting group for amines | Enables complex peptide synthesis |

| Drug Development | Anticancer agents | Inhibits cancer cell proliferation |

| Biochemical Tools | Enzyme inhibitors | Modulates biological processes |

| Protein kinase inhibition | Targeted therapies for various diseases |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate, and how can purity be optimized?

The compound is typically synthesized via a multi-step route involving tert-butoxycarbonyl (Boc) protection of the amine group, followed by azanediyl diacetate esterification. Critical steps include Boc deprotection under acidic conditions (e.g., TFA) and subsequent coupling with dimethyl esters. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and verifying Boc group integrity via FT-IR (C=O stretch at ~1680 cm⁻¹) are essential .

Q. How is the molecular conformation and intramolecular hydrogen bonding of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) reveals an asymmetric conformation due to an intramolecular O–H⋯O hydrogen bond between the hydroxyethyl group and a carbonyl oxygen, forming an eight-membered ring. Key bond angles include C–N–C (~109.5°) and C–O–C (~121.8°), with torsional angles (e.g., −179.88° for the Boc group) confirming steric constraints. SCXRD parameters (orthorhombic Pbca space group, a = 11.9767 Å, b = 9.7187 Å, c = 29.3476 Å) provide a structural baseline for computational modeling .

Advanced Research Questions

Q. What methodological strategies are recommended for resolving contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from incomplete Boc deprotection or ester hydrolysis. To address this:

- Use kinetic studies (HPLC monitoring) to identify rate-limiting steps.

- Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity).

- Apply Design of Experiments (DoE) to evaluate temperature, pH, and catalyst interactions. For example, a 2³ factorial design can isolate critical factors affecting diastereomer formation .

Q. How can this compound serve as a precursor for ⁹⁹ᵐTc-labeled radiopharmaceuticals, and what experimental validations are required?

The azanediyl diacetate moiety acts as a bifunctional chelator for ⁹⁹ᵐTc(CO)₂(NO)₂⁺ cores. Key steps include:

- Radiolabeling under inert conditions (argon atmosphere, pH 6.5–7.5).

- Stability testing via challenge assays (e.g., cysteine or histidine competition).

- In vivo biodistribution studies in murine models to assess target specificity. Structural analogs have shown renal clearance profiles, necessitating SPECT/CT imaging validation .

Q. What advanced analytical techniques are employed to assess environmental stability and degradation pathways?

- Hydrolytic Stability: Accelerated aging studies (40°C, 75% RH) with HPLC-MS to identify hydrolysis products (e.g., free carboxylic acids).

- Photodegradation: UV-Vis spectroscopy (λ = 254 nm exposure) coupled with LC-QTOF to detect radical intermediates.

- Thermogravimetric Analysis (TGA): Decomposition onset temperatures (~180°C) inform storage conditions. Environmental fate modeling (EPI Suite) predicts half-lives in aquatic systems .

Q. How can computational chemistry clarify mechanistic ambiguities in its coordination chemistry?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model metal-chelation energetics. Key parameters include:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features

Physicochemical Properties

Key Research Findings

Ester Group Impact : Methyl/ethyl esters (Target, Compound 3) improve membrane permeability, while tert-butyl esters (Compounds 3, 4, 6) delay hydrolysis for sustained activity .

Boc vs. Photolabile Groups : Boc protection simplifies synthesis, whereas nitroindolinyl (Compound 18) enables light-responsive applications .

Solubility Trade-offs : Sodium carboxylate derivatives (–17) sacrifice lipophilicity for aqueous compatibility, critical in biomedical imaging .

Propriétés

IUPAC Name |

methyl 2-[(2-methoxy-2-oxoethyl)-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-13(2,3)21-12(18)14-6-7-15(8-10(16)19-4)9-11(17)20-5/h6-9H2,1-5H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKIDQBDSLQVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.